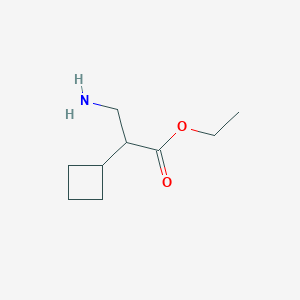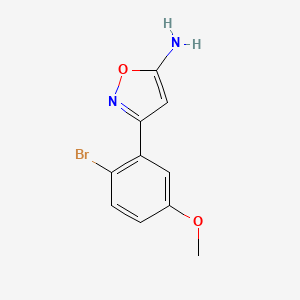![molecular formula C12H24N2O3 B13550095 tert-butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B13550095.png)
tert-butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate: is a compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological activities and are commonly used as intermediates in the synthesis of various pharmaceuticals. This compound, in particular, is notable for its structural features, which include a tert-butyl group and a hydroxypropyl substituent, making it a versatile building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate typically involves the protection of the piperazine nitrogen atoms followed by the introduction of the hydroxypropyl group. One common method involves the reaction of piperazine with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate. This intermediate is then reacted with (S)-2-chloropropanol under basic conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or convert it to a different functional group.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) can be used to replace the hydroxy group with a halogen.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can produce halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, this compound is studied for its potential therapeutic properties. Piperazine derivatives are known for their activity against various pathogens, including bacteria and fungi. This compound, in particular, has shown promise in preliminary studies for its antibacterial and antifungal activities .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of various active ingredients .
Wirkmechanismus
The mechanism of action of tert-butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate involves its interaction with biological targets, primarily through hydrogen bonding and hydrophobic interactions. The hydroxypropyl group can form hydrogen bonds with target molecules, while the tert-butyl group provides hydrophobic interactions that enhance binding affinity. These interactions can disrupt the function of target proteins or enzymes, leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl piperazine-1-carboxylate: This compound lacks the hydroxypropyl group but shares the tert-butyl and piperazine core structure.
tert-Butyl 4-(4-hydroxymethyl)phenylpiperidine-1-carboxylate: This compound has a similar tert-butyl and piperazine structure but with a different substituent.
Uniqueness: tert-Butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate is unique due to the presence of the hydroxypropyl group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a more versatile intermediate in organic synthesis compared to its similar counterparts .
Eigenschaften
Molekularformel |
C12H24N2O3 |
|---|---|
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
tert-butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-10(15)9-13-5-7-14(8-6-13)11(16)17-12(2,3)4/h10,15H,5-9H2,1-4H3/t10-/m0/s1 |
InChI-Schlüssel |
IZECLTNHJKKPLG-JTQLQIEISA-N |
Isomerische SMILES |
C[C@@H](CN1CCN(CC1)C(=O)OC(C)(C)C)O |
Kanonische SMILES |
CC(CN1CCN(CC1)C(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[2-methyl-1-(piperidin-2-yl)propyl]carbamate](/img/structure/B13550017.png)
![Methyl 7-aminospiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B13550025.png)
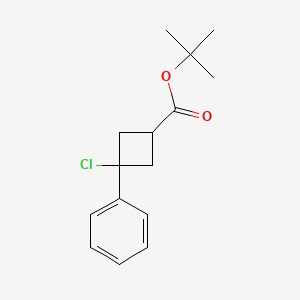

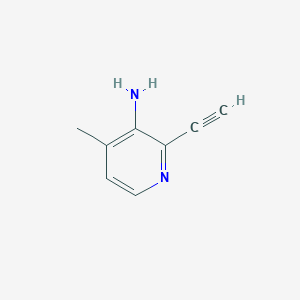


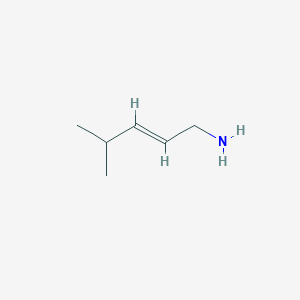
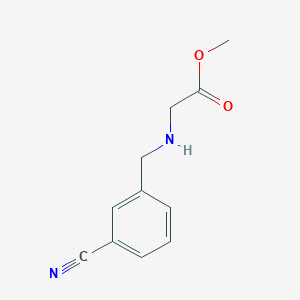
![1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide](/img/structure/B13550070.png)


